molecular formula C12H14BrFO3 B7941371 2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941371
M. Wt: 305.14 g/mol
InChI Key: LOLXXNPCMUNHCT-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane is a bicyclic ether derivative featuring a 1,3-dioxane ring (a six-membered cyclic ether) substituted with a phenoxyethyl group bearing bromine and fluorine atoms at the 4- and 3-positions of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₃BrFO₃, with an average molecular weight of 328.14 g/mol.

Properties

IUPAC Name

2-[2-(4-bromo-3-fluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c13-10-3-2-9(8-11(10)14)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLXXNPCMUNHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a dioxane ring and halogenated phenoxy groups, suggests various interactions with biological systems, making it a candidate for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrFO3C_{12}H_{14}BrFO_3. The presence of the bromine and fluorine substituents on the aromatic ring enhances its reactivity and biological properties. The dioxane moiety contributes to the compound's stability and solubility in biological environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents can influence the compound's lipophilicity and binding affinity to various biomolecules, including enzymes and receptors. This interaction may lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for specific receptors, potentially altering cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that halogenated phenoxy compounds can display significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound could exhibit comparable efficacy:

Compound MIC (µM) Target Organisms
This compoundTBDTBD
Related Compound A50E. coli
Related Compound B75S. aureus

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxic effects on cancer cell lines have shown that halogenated dioxanes can induce apoptosis or inhibit proliferation. The following table summarizes findings from cell viability assays:

Cell Line IC50 (µM) Effect
HeLaTBDApoptosis Induction
MCF-7TBDProliferation Inhibition

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of structurally similar compounds against Gram-positive and Gram-negative bacteria. It was found that the presence of bromine increased the activity against resistant strains.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of halogenated dioxanes on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations.

Comparison with Similar Compounds

The structural and functional attributes of 2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane can be contextualized against analogous compounds, focusing on substituent effects, ring systems, and synthetic pathways. Key comparisons are summarized below:

Structural Analogues with Halogen-Substituted Aromatic Rings
Compound Name Molecular Formula Substituents Key Properties/Applications Evidence Source
2-(4-Chlorophenyl)-1,3-dioxane C₁₀H₁₁ClO₂ 4-Cl on phenyl Lower molecular weight (198.65 g/mol); used in crystallography studies.
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane C₁₇H₁₇BrO₃ 4-Br on benzyl, 2-phenyl Exhibits diastereomerism; NMR data confirms stereochemical complexity.
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane C₁₂H₁₃BrFO₃ 4-Br, 2-F on phenyl Structural isomer of the target compound; substituent positioning alters electronic properties.

Key Observations :

  • Substituent Position : Fluorine at the 3-position (meta) vs. 2-position (ortho) affects aromatic ring electron density and steric interactions in synthetic intermediates .
Dioxane vs. Dioxolane Ring Systems
Compound Name Ring System Key Features Evidence Source
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane 1,3-dioxolane (5-membered) Higher ring strain; increased reactivity in nucleophilic substitutions.
2-[2-(4-Bromo-3-methylphenoxy)ethyl]-1,3-dioxolane 1,3-dioxolane Methyl group enhances hydrophobicity; bromine enables Suzuki-Miyaura couplings.

Key Observations :

  • Ring Stability : The six-membered 1,3-dioxane ring in the target compound offers greater conformational flexibility and reduced ring strain compared to dioxolane derivatives, influencing thermal stability and solvent compatibility .
  • Reactivity : Dioxolanes are more prone to acid-catalyzed ring-opening reactions due to higher strain, whereas dioxanes are often used as protecting groups for diols in organic synthesis .
Physicochemical and Spectroscopic Data
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solubility
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane 7.51–7.43 (m, 4H), 5.39 (s, 1H), 4.54 (s, 2H) 137.56, 136.92, 131.67, 121.93 Soluble in CHCl₃, DMSO
2-(4-Chlorophenyl)-1,3-dioxane Not reported Not reported Moderate in polar aprotic solvents
Target Compound Data unavailable (discontinued) Data unavailable Likely low aqueous solubility due to aromatic bromine/fluorine

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